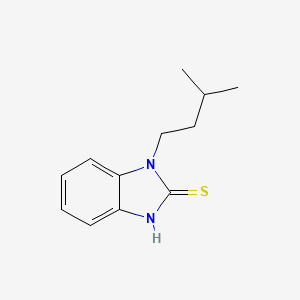

1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a sulfur-containing heterocyclic compound that has a benzene ring fused with an imidazole ring. It has a molecular formula of C12H16N2S and a molecular weight of 220.33 g/mol.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis Applications

Oxidation and Disulfide Formation

A study demonstrated the base-free oxidation of thiols to disulfides using selenium ionic liquid, showcasing an efficient method for synthesizing symmetrical disulfides from thiols. This process is applicable to aromatic, aliphatic, and functionalized thiols, providing disulfides in good to excellent yields. Microwave acceleration and the recyclability of the catalyst were also noted advantages (Thurow et al., 2011).

Ionic Liquid as Catalyst and Solvent

Research highlighted the remarkable effect of basic ionic liquids in catalyzing Michael addition and alkylation of active methylene compounds. These catalytic processes are essential in organic synthesis, indicating the utility of ionic liquids in facilitating chemical reactions without the need for organic solvents. The study emphasized the environmental benefits and recyclability of the ionic liquid used in these reactions (Ranu et al., 2007).

Sulfonylation and Acetalization Reactions

Another application involves the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media for Friedel-Crafts sulfonylation reactions. This study showcased enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, highlighting the effectiveness of ionic liquids in promoting sulfonylation reactions (Nara et al., 2001). Additionally, acidic ionic liquid [bmim]HSO4 was found efficient for acetalization and thioacetalization of carbonyl compounds, further emphasizing the versatility of ionic liquids in catalysis and synthesis (Gupta et al., 2007).

Unique Chemical Syntheses

Synthesis of 4-Aryl-1-thia-3,4a,9-triazafluorene-2-selones

An efficient one-pot route was developed for synthesizing 4-aryl-1-thia-3,4a,9-triazafluorene-2-selones. This process is characterized by mild conditions, short reaction times, and high product yields, showcasing the potential of 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol in complex chemical syntheses (Etesam et al., 2022).

Eigenschaften

IUPAC Name |

3-(3-methylbutyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUBBILWOSMHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2914984.png)

![N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide](/img/structure/B2914990.png)

![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)

![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)

![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)

![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)